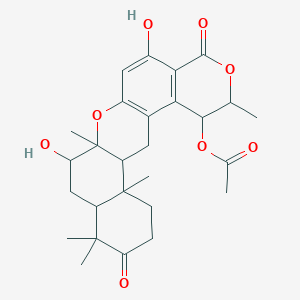

ThailandolideB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Thailandolide B est un composé naturel isolé de l’espèce Penicillium. Il est connu pour sa structure chimique unique et ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Thailandolide B peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement l’utilisation de solvants organiques tels que l’éthanol, le méthanol ou le diméthylsulfoxyde (DMSO) pour dissoudre le composé. Les conditions de réaction nécessitent souvent des températures et des niveaux de pH contrôlés pour s’assurer que le produit souhaité est obtenu .

Méthodes de production industrielle : La production industrielle du Thailandolide B implique la culture de l’espèce Penicillium dans des conditions spécifiques afin de maximiser le rendement. Le composé est ensuite extrait et purifié à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir un niveau de pureté supérieur à 95 % .

Analyse Des Réactions Chimiques

Types de réactions : Le Thailandolide B subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement réalisées à des températures et des niveaux de pH contrôlés pour garantir des résultats optimaux .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés.

4. Applications de recherche scientifique

Le Thailandolide B a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme molécule modèle pour étudier diverses réactions et mécanismes chimiques.

Biologie : Les propriétés insecticides du Thailandolide B en font un outil précieux pour l’étude de la physiologie des insectes et le développement de nouvelles méthodes de lutte antiparasitaire.

Médecine : Des recherches sont en cours pour explorer les applications thérapeutiques potentielles du Thailandolide B, en particulier dans le traitement des maladies causées par des agents pathogènes transmis par les insectes.

Industrie : Les propriétés chimiques uniques du composé le rendent adapté à la mise au point de nouveaux matériaux et procédés industriels .

Applications De Recherche Scientifique

Thailandolide B has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model molecule for studying various chemical reactions and mechanisms.

Biology: Thailandolide B’s insecticidal properties make it a valuable tool for studying insect physiology and developing new pest control methods.

Medicine: Research is ongoing to explore the potential therapeutic applications of Thailandolide B, particularly in the treatment of diseases caused by insect-borne pathogens.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes .

Mécanisme D'action

Le mécanisme d’action du Thailandolide B implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à des protéines cibles et en perturbant leur fonction normale. Cette interaction peut conduire à divers résultats biologiques, tels que l’inhibition de l’activité enzymatique ou la perturbation des processus cellulaires .

Comparaison Avec Des Composés Similaires

Le Thailandolide B peut être comparé à d’autres composés similaires, tels que la chrodrimanine B, qui est également un composé insecticide. Bien que les deux composés partagent certaines similitudes structurales, le Thailandolide B présente des caractéristiques uniques qui le distinguent de ses homologues. Par exemple, la stéréochimie spécifique et les groupes fonctionnels du Thailandolide B contribuent à son activité biologique distincte .

Liste des composés similaires :

- Chrodrimanine B

- Thalidomide

- Lénidomide

- Pomalidomide

Activité Biologique

Thailandolide B is a compound derived from the traditional medicinal plant Maclura cochinchinensis, commonly known as Kae-Lae. This plant has been recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of Thailandolide B, including relevant research findings, methodologies, and case studies.

Overview of Thailandolide B

Thailandolide B belongs to a class of natural products that exhibit significant biological activity. It is primarily extracted from the heartwood of Maclura cochinchinensis, which has been used in traditional medicine in Thailand. The compound's potential therapeutic effects are attributed to its ability to modulate various biochemical pathways.

1. Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer. Studies have shown that Thailandolide B exhibits substantial antioxidant activity.

- Methodology : The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

- Findings : Thailandolide B demonstrated a significant reduction in free radicals, indicating its potential as an effective antioxidant agent.

2. Anti-inflammatory Activity

Chronic inflammation is linked to numerous health conditions, including cancer and autoimmune diseases. Thailandolide B has been investigated for its anti-inflammatory properties.

- Methodology : The anti-inflammatory effects were assessed by measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures treated with Thailandolide B.

- Findings : The compound significantly reduced the expression of these cytokines, suggesting its potential use in managing inflammatory diseases.

3. Anticancer Activity

The anticancer properties of Thailandolide B are particularly noteworthy. Research has focused on its effects on various cancer cell lines.

- Methodology : Cytotoxicity was assessed using the MTT assay on leukemia cell lines (K562, EoL-1, and KG-1a).

- Findings : Thailandolide B exhibited a dose-dependent cytotoxic effect on these cancer cells, with IC50 values indicating potent activity against leukemia cells.

Data Summary

The following table summarizes key findings from studies evaluating the biological activity of Thailandolide B:

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH, ABTS assays | Significant reduction in free radicals |

| Anti-inflammatory | Cytokine assays | Decreased levels of TNF-α and IL-6 |

| Anticancer | MTT assay | Dose-dependent cytotoxicity against K562, EoL-1, KG-1a |

Case Studies

Several case studies have highlighted the effectiveness of Thailandolide B:

-

Study on Leukemia Cells :

- Researchers evaluated the impact of Thailandolide B on leukemia cell proliferation.

- Results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis.

-

Inflammation Model :

- In an animal model of inflammation, administration of Thailandolide B resulted in reduced swelling and pain.

- Histological analysis showed decreased infiltration of inflammatory cells in tissues.

Propriétés

IUPAC Name |

(10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10-trien-5-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h10,12,17-18,20,23,29,31H,7-9,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVYOHUPTWNRJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(CCC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.